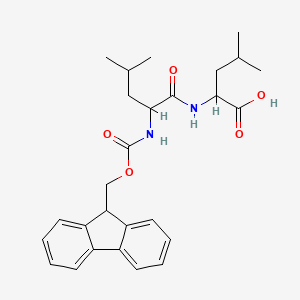

N-Fmoc-L-leucyl-L-leucine

Description

BenchChem offers high-quality N-Fmoc-L-leucyl-L-leucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-L-leucyl-L-leucine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H34N2O5 |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C27H34N2O5/c1-16(2)13-23(25(30)28-24(26(31)32)14-17(3)4)29-27(33)34-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22-24H,13-15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32) |

InChI Key |

OLBBXRXTYWLDPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

N-Fmoc-L-leucyl-L-leucine: Structural Properties, Synthesis, and Supramolecular Applications

[1]

Executive Summary

N-Fmoc-L-leucyl-L-leucine (Fmoc-Leu-Leu-OH) is a high-value dipeptide intermediate (CAS: 88743-98-0) critical to both advanced solid-phase peptide synthesis (SPPS) and supramolecular materials science.[1] In drug development, it serves as a pre-formed building block to mitigate difficult coupling sequences—most notably in the synthesis of complex agonists like Retatrutide (GLP-1/GIP/GCGR triple agonist). Beyond synthesis, Fmoc-Leu-Leu-OH exhibits self-assembly properties, forming hydrogels via

This guide details the physicochemical properties, synthesis protocols, and application methodologies for Fmoc-Leu-Leu-OH, designed for researchers requiring high-purity outcomes.[1]

Chemical Architecture & Physicochemical Properties[1][2][3]

Fmoc-Leu-Leu-OH consists of two L-leucine residues linked by a peptide bond, with the N-terminus protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[1] Its hydrophobicity, driven by the two isobutyl side chains and the fluorenyl ring, dictates its solubility profile and self-assembly behavior.

Table 1: Physicochemical Data Profile[1]

| Property | Specification |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-leucyl-L-leucine |

| CAS Number | 88743-98-0 |

| Molecular Formula | |

| Molecular Weight | 466.58 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in water |

| Melting Point | 93–103 °C |

| Purity Standard | |

| Storage | 2–8 °C, desiccated (Hygroscopic) |

Structural Logic

The molecule features three distinct domains:

-

Fmoc Group: Provides aromaticity for

- -

Leu-Leu Dipeptide Backbone: The hydrophobic isobutyl side chains promote aggregation in aqueous environments via hydrophobic effects, stabilizing supramolecular structures.[1]

-

C-Terminal Carboxyl Group: Allows for anchoring to resins (e.g., 2-Chlorotrityl chloride) or further coupling in solution phase.[1]

Synthesis & Purification Protocols

While Fmoc-Leu-Leu-OH is commercially available, in-house synthesis is often required to ensure specific stereochemical purity or to introduce isotopic labels.[1]

Method A: Solution-Phase Synthesis (Recommended for Scale)

Rationale: Solution-phase synthesis avoids the lower atom economy of solid-phase resins when producing gram-scale intermediates.[1]

Reagents:

-

Fmoc-L-Leu-OH (1.0 eq)[1]

-

H-L-Leu-OtBu[1]·HCl (1.0 eq) (C-terminal protection prevents polymerization)[1]

-

Coupling Agents: EDC·HCl (1.1 eq) / HOBt (1.1 eq) or HBTU/DIPEA

-

Solvent: DCM or DMF[2]

Protocol:

-

Activation: Dissolve Fmoc-L-Leu-OH and HOBt in minimal DMF/DCM at 0°C. Add EDC·HCl and stir for 15 min to form the active ester.

-

Coupling: Add H-L-Leu-OtBu·HCl and DIPEA (2.5 eq) to the mixture.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (fading of starting Fmoc-AA).

-

Workup: Dilute with EtOAc. Wash sequentially with 1M KHSO₄ (removes basic impurities), 5% NaHCO₃ (removes unreacted acid), and brine. Dry over MgSO₄.[1]

-

Deprotection (C-Terminus): Treat the intermediate (Fmoc-Leu-Leu-OtBu) with TFA/DCM (1:1 v/v) for 1 hour to cleave the t-Butyl ester.

-

Precipitation: Evaporate TFA and precipitate the product in cold diethyl ether. Filter and dry.[1][3]

Method B: SPPS Fragment Condensation Strategy

Rationale: Using Fmoc-Leu-Leu-OH as a pre-formed unit in SPPS prevents "difficult sequence" aggregation issues often seen when coupling two hydrophobic residues sequentially on-resin.[1]

Figure 1: Workflow for the solution-phase synthesis of Fmoc-Leu-Leu-OH and its downstream application.

Functional Applications

Fragment Condensation in Peptide Therapeutics

In the synthesis of long GLP-1 agonists (e.g., Retatrutide), the hydrophobic Leu-Leu motif can cause on-resin aggregation, leading to deletion sequences (des-Leu impurities).[1]

-

The Solution: Using Fmoc-Leu-Leu-OH as a single unit reduces the number of coupling steps and sterically disrupts potential beta-sheet formation on the resin.[1]

-

Mechanism: The pre-formed peptide bond eliminates the kinetic barrier of forming the Leu-Leu bond on a crowded solid support.

Supramolecular Hydrogels

Fmoc-dipeptides are a class of low-molecular-weight gelators (LMWGs).[1] Fmoc-Leu-Leu-OH self-assembles into nanofibrous networks under specific triggers.

-

Driving Forces:

-

-

-

Hydrophobic Interdigitation: The leucine side chains interlock, shielding the core from water.

-

Hydrogen Bonding: The amide backbone stabilizes the fibrils.

-

-

-

Utility: These hydrogels are biocompatible and can be used for 3D cell culture or controlled drug release.[1]

Experimental Protocols

Protocol 4.1: Hydrogel Formation (Solvent-Switch Method)

Note: This method relies on the "solvent-switch" technique to trigger rapid self-assembly.[1]

-

Stock Preparation: Dissolve Fmoc-Leu-Leu-OH in DMSO at a concentration of 50–100 mg/mL. Ensure complete dissolution (sonicate if necessary).[1]

-

Triggering: Rapidly dilute the DMSO stock with distilled water (pH 7.0) to a final concentration of 5–10 mg/mL.

-

Ratio: Typically 1:9 (DMSO:Water) or 1:19 depending on desired stiffness.[1]

-

-

Incubation: Leave the mixture undisturbed at room temperature for 1–2 hours.

-

Observation: A stable, opaque hydrogel should form.[1] Inversion test (turning the vial upside down) confirms gelation.

Protocol 4.2: QC Analysis (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

-

Gradient: 50% B to 90% B over 20 minutes (due to high hydrophobicity).

-

Detection: UV at 254 nm (Fmoc absorption) and 214 nm (peptide bond).

Figure 2: Mechanism of Fmoc-Leu-Leu-OH self-assembly into hydrogels.

References

-

Chem-Impex International. (n.d.).[1] Fmoc-Leu-Leu-OH Product Data. Retrieved from

-

Smith, A. M., et al. (2009).[4][5] Vibrational Raman Optical Activity of Fmoc-Dipeptide Gels. (Referenced in context of Fmoc-Leu-Leu stacking interactions).

-

J&K Scientific. (n.d.).[1] Fmoc-Leu-Leu-OH Specifications. Retrieved from

-

National Institutes of Health (NIH). (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. PubMed Central.[1]

- Preparation method of Retatrutide. (Patent Context). Discusses the use of Fmoc-Leu-Leu-OH fragment to improve yield in GLP-1 agonist synthesis.

An In-Depth Technical Guide to N-Fmoc-L-leucyl-L-leucine: Synthesis, Characterization, and Application

Introduction

N-(9-Fluorenylmethoxycarbonyl)-L-leucyl-L-leucine, commonly abbreviated as Fmoc-Leu-Leu-OH, is a pivotal dipeptide derivative extensively utilized in the field of peptide chemistry. As a cornerstone of modern drug discovery and development, its strategic incorporation into peptide sequences offers a multitude of advantages, from modulating hydrophobicity to influencing secondary structure formation. This guide provides a comprehensive overview of the synthesis, purification, characterization, and key applications of Fmoc-Leu-Leu-OH, tailored for researchers, scientists, and professionals in drug development.

The N-terminal fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, central to the widely adopted solid-phase peptide synthesis (SPPS) strategy.[1] This protection scheme allows for the sequential and controlled elongation of peptide chains with high fidelity. The two leucine residues, being hydrophobic amino acids, play a significant role in the structural and solubility characteristics of the resulting peptide.[2]

Physicochemical Properties

A thorough understanding of the fundamental properties of Fmoc-Leu-Leu-OH is critical for its effective use in synthesis and analysis.

| Property | Value | Source |

| Chemical Formula | C27H34N2O5 | [3] |

| Molecular Weight | 466.58 g/mol | [1] |

| CAS Number | 88743-98-0 | [1][3] |

| Appearance | White to off-white powder | [1] |

| Purity (Typical) | ≥99% (by HPLC) | [1] |

Synthesis of N-Fmoc-L-leucyl-L-leucine

The synthesis of Fmoc-Leu-Leu-OH is typically achieved through a solution-phase peptide coupling reaction. This involves the coupling of N-Fmoc-L-leucine with a C-terminally protected L-leucine, followed by the deprotection of the C-terminus.

Conceptual Workflow of Solution-Phase Synthesis

Caption: Solution-phase synthesis of Fmoc-Leu-Leu-OH.

Exemplary Solution-Phase Synthesis Protocol

Disclaimer: This is a generalized protocol and may require optimization.

-

Esterification of L-leucine: L-leucine is first protected at its carboxy terminus, commonly as a methyl or ethyl ester, to prevent self-coupling. This can be achieved by reacting L-leucine with thionyl chloride in methanol or ethanol.

-

Peptide Coupling:

-

Dissolve N-Fmoc-L-leucine (1 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

To this solution, add the L-leucine methyl ester hydrochloride (1 equivalent) and a tertiary amine base like diisopropylethylamine (DIPEA, 2 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Isolation of the Protected Dipeptide Ester:

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

The filtrate is then typically washed sequentially with a weak acid (e.g., 1N HCl) to remove excess base, a weak base (e.g., saturated NaHCO3) to remove unreacted starting materials, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Fmoc-L-leucyl-L-leucine methyl ester.

-

-

Saponification (C-terminal Deprotection):

-

Dissolve the crude dipeptide ester in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

Add a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5-2 equivalents) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Final Work-up and Purification:

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

The crude Fmoc-Leu-Leu-OH is then purified by flash column chromatography on silica gel or by recrystallization.

-

Purification and Quality Control

Achieving high purity (≥99%) is paramount for the successful application of Fmoc-Leu-Leu-OH in peptide synthesis.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of the final product.

General RP-HPLC Protocol for Purity Analysis

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a defined period (e.g., 5% to 95% B over 20 minutes).

-

Detection: UV absorbance at 214 nm and 254 nm.

The retention time and peak purity are used to determine the identity and purity of the compound.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and structural integrity of the synthesized Fmoc-Leu-Leu-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expect to observe characteristic signals for the aromatic protons of the Fmoc group (typically in the range of 7.2-7.8 ppm), the alpha-protons of the two leucine residues, the beta and gamma-protons of the leucine side chains, and the methyl protons of the isobutyl groups.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the peptide bond and the carboxylic acid, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the leucine side chains.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. For Fmoc-Leu-Leu-OH, the expected mass-to-charge ratio ([M+H]⁺) would be approximately 467.58. Tandem mass spectrometry (MS/MS) can be employed to further confirm the sequence by observing characteristic fragmentation patterns.[4]

Applications in Peptide Synthesis and Drug Discovery

Fmoc-Leu-Leu-OH is a valuable building block in the synthesis of a wide array of peptides for therapeutic and research purposes.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Leu-Leu-OH is in Fmoc-based SPPS.[1] The use of a dipeptide unit can offer several advantages:

-

Improved Coupling Efficiency: In "difficult sequences" prone to aggregation, coupling a dipeptide can be more efficient than coupling single amino acids.

-

Reduced Racemization: The risk of racemization is minimized as the peptide bond is pre-formed.

-

Streamlined Synthesis: Incorporating a dipeptide unit effectively adds two residues in a single coupling step, accelerating the overall synthesis.

Workflow for Incorporating Fmoc-Leu-Leu-OH in SPPS

Caption: Incorporation of Fmoc-Leu-Leu-OH in SPPS.

Other Applications

-

Bioconjugation: Fmoc-Leu-Leu-OH can be incorporated into peptides that are subsequently conjugated to other molecules like antibodies or nanoparticles to create targeted drug delivery systems.[2]

-

Protein Engineering: This dipeptide can be used to modify protein structures, aiding in the design of proteins with enhanced functionalities.[2]

-

Development of Therapeutic Peptides: The hydrophobic nature of the leucine residues can be crucial for the biological activity, stability, and pharmacokinetic properties of therapeutic peptides targeting a range of diseases.[2]

Conclusion

N-Fmoc-L-leucyl-L-leucine is a well-defined and highly valuable dipeptide building block in the arsenal of peptide chemists. Its utility in streamlining SPPS and its influence on the properties of the final peptide make it an important component in the development of novel peptide-based therapeutics and research tools. A thorough understanding of its synthesis, purification, and characterization is essential for its effective and reliable application in the laboratory and in industrial settings.

References

Sources

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of Fmoc-Leu-Leu Self-Assemblies

This guide serves as a technical reference for the thermodynamic characterization and stability assessment of Fmoc-Leu-Leu (Fmoc-LL) self-assemblies. It is designed for researchers requiring actionable protocols and mechanistic insights into hydrophobic dipeptide hydrogels.

Technical Guide & Experimental Framework

Executive Technical Summary

Fmoc-Leu-Leu (Fmoc-LL) represents a distinct class of ultrashort peptide gelators where self-assembly is driven by a delicate balance between aromatic

This guide details the thermodynamic drivers, phase behavior, and validated protocols for characterizing Fmoc-LL assemblies.

Thermodynamic Fundamentals of Assembly

The formation of Fmoc-LL hydrogels is a nucleation-dependent self-assembly process governed by the Gibbs free energy change (

Enthalpic Drivers ( )

-

-

-

Hydrogen Bonding: Intermolecular H-bonds between the carbamate and amide groups of the peptide backbone stabilize the

-sheet secondary structure.

Entropic Drivers ( )

-

Hydrophobic Effect: The leucine side chains are aliphatic and highly hydrophobic. The release of structured water molecules surrounding these hydrophobic domains upon assembly provides a significant entropic gain, often driving the assembly even when enthalpic contributions are weakened by temperature.

The Energy Landscape

Fmoc-LL assemblies often exist in a kinetic trap . The hydrogel state is a local minimum (metastable), while the thermodynamic global minimum is often a macroscopic crystal (precipitate).

Figure 1: Energy landscape of Fmoc-LL self-assembly. The hydrogel is a metastable state that can transition to crystals over time or revert to monomers upon heating.

Critical Parameters & Phase Behavior

Critical Gelation Concentration (CGC)

The CGC is the minimum concentration required to form a self-supporting network. For Fmoc-LL, this value is higher than Fmoc-FF due to weaker side-chain interactions.

| Parameter | Fmoc-Leu-Leu (Typical) | Fmoc-Phe-Phe (Benchmark) | Mechanistic Rationale |

| CGC | 0.5 – 1.0 wt% (~10–20 mM) | 0.1 – 0.5 wt% | Leucine lacks aromatic side-chain stacking, requiring higher density for networking. |

| 45 – 60 °C | 60 – 80 °C | Lower enthalpy of assembly results in lower thermal stability. | |

| Morphology | Twisted Fibrils | Nanotubes | Steric packing of aliphatic Leu chains favors twisted ribbons over rigid tubes. |

| pKa (Apparent) | ~5.5 – 6.0 | ~5.0 – 5.5 | Hydrophobic environment shifts the pKa of the C-terminal carboxyl. |

Phase Transition (Gel-Sol)

The gel-to-sol transition temperature (

Validated Experimental Protocols

Protocol A: Preparation via pH-Switch

Rationale: The pH-switch method ensures homogenous nucleation by starting with a repulsive (charged) state and triggering assembly via protonation.

Materials: Fmoc-Leu-Leu-OH (High purity >98%), 0.5 M NaOH, 0.1 M HCl or GdL (Glucono-

-

Solubilization: Weigh 10 mg of Fmoc-LL into a glass vial. Add 200 µL of 0.5 M NaOH. Vortex until fully dissolved (solution is clear, pH > 10). Note: Work quickly to minimize base-catalyzed Fmoc cleavage.

-

Dilution: Add 800 µL of PBS (or water) to reach the desired final volume (1 mL total).

-

Triggering (Fast Hydrolysis): Dropwise add 0.1 M HCl while vortexing until pH reaches ~7.0. The solution will turn cloudy/viscous.

-

Triggering (Slow Hydrolysis - Recommended): Instead of HCl, add solid GdL (molar ratio 2:1 GdL:Peptide). GdL hydrolyzes slowly to gluconic acid, lowering pH uniformly.

-

Maturation: Leave undisturbed at 25°C for 12–24 hours. A self-supporting gel should form.

Protocol B: Thermodynamic Characterization (DSC)

Rationale: Differential Scanning Calorimetry (DSC) quantifies the enthalpy of the phase transition.

System: Nano-DSC or Standard DSC with hermetic pans.

-

Sample Loading: Load 500 µL (or pan capacity) of the pre-formed hydrogel into the sample cell. Load an equal volume of solvent (buffer) into the reference cell.

-

Equilibration: Equilibrate at 10°C for 15 minutes.

-

Heating Scan: Ramp temperature from 10°C to 90°C at a rate of 1°C/min . Note: Slow ramp rates are crucial to maintain equilibrium conditions in viscous gels.

-

Cooling Scan: Ramp back to 10°C at 1°C/min to check for reversibility (hysteresis).

-

Data Analysis: The peak of the endotherm represents

(melting). The area under the curve represents

Protocol C: Enzymatic Stability Assay

Rationale: Fmoc-LL is susceptible to proteolytic cleavage, particularly by enzymes like Thermolysin that target hydrophobic residues (Leu).

-

Preparation: Prepare 500 µL hydrogels in HPLC vials.

-

Enzyme Addition: Add 50 µL of Thermolysin (10 U/mL) or Proteinase K solution on top of the gel.

-

Incubation: Incubate at 37°C.

-

Sampling: At defined intervals (0, 1, 4, 12, 24 h), remove the supernatant or dissolve the entire gel (using Acetonitrile/Water + 0.1% TFA) to quench.

-

Quantification: Analyze via HPLC (C18 column) monitoring the disappearance of the Fmoc-LL peak and appearance of Fmoc-Leu and Leu.

Structural Characterization Workflow

To validate that thermodynamic stability correlates with structural integrity, use the following workflow:

Figure 2: Integrated characterization workflow for validating hydrogel stability.

Key Readouts:

-

Rheology: A stable gel must show Storage Modulus (

) > Loss Modulus ( -

CD Spectroscopy: Look for a negative band at ~218 nm (beta-sheet) and signals in the UV region (260-300 nm) corresponding to the chiral organization of the Fmoc fluorenyl groups.

References

-

Fleming, S. & Ulijn, R.V. (2014). Design of Nanostructures Based on Aromatic Peptide Amphiphiles. Chemical Society Reviews.[1] Link

-

Adams, D.J. et al. (2009). The effect of the counterion on the pH-dependent gelation of Fmoc-dipeptides. Soft Matter. Link

-

Smith, A.M. et al. (2008). Fmoc-Diphenylalanine Self Assembles to a Hydrogel via a Novel Architecture Based on π–π Interlocked β-Sheets. Advanced Materials. Link

-

Tang, C. et al. (2011). Fmoc-dipeptide-based hydrogels: the effect of the amino acid sequence on the gel properties. Journal of Colloid and Interface Science. Link

-

Raeburn, J. et al. (2013). The effect of solvent choice on the gelation and final hydrogel properties of Fmoc-diphenylalanine. Soft Matter. Link

Sources

Methodological & Application

Application Note: High-Fidelity Solid-Phase Peptide Synthesis Using Fmoc-Leu-Leu-OH

Abstract & Strategic Utility

Fmoc-Leu-Leu-OH (CAS: 88743-98-0) is a valuable dipeptide building block utilized frequently in the synthesis of protease inhibitors (e.g., Leupeptin analogues) and hydrophobic structural motifs.[1] While its use circumvents the difficult sequential coupling of two hydrophobic leucine residues—often a site of aggregation and incomplete coupling—it introduces a critical synthetic risk: C-terminal epimerization .

Unlike standard Fmoc-amino acids, which are protected by a urethane group (Fmoc) that prevents oxazolone formation, Fmoc-Leu-Leu-OH possesses a C-terminal amide bond.[1] Upon activation, this C-terminal Leucine is highly prone to cyclization into a 5(4H)-oxazolone intermediate, leading to loss of chirality and the formation of diastereomeric impurities (L,L vs L,D) that are difficult to separate by HPLC.

This Application Note defines a "Base-Free" activation protocol utilizing DIC/Oxyma Pure to maintain enantiomeric purity (>99.5%) while ensuring high coupling efficiency.

Critical Mechanistic Insight: The Racemization Risk

To ensure scientific integrity, operators must understand why the standard protocol fails for this reagent.

The Problem: Base-Mediated Oxazolone Formation

In standard SPPS (e.g., using HBTU/DIEA), the tertiary base (DIEA) abstracts the acidic proton from the carboxylic acid to facilitate uronium activation. However, for a dipeptide like Fmoc-Leu-Leu-OH:

-

The N-terminal Fmoc group is distant from the activated C-terminus.

-

The C-terminal Leucine nitrogen is an amide , not a carbamate.

-

In the presence of base (DIEA) and an activator, the carbonyl oxygen of the penultimate residue attacks the activated C-terminal carbonyl.

-

This forms a 5(4H)-oxazolone .[1] The C-alpha proton of the oxazolone is highly acidic and is rapidly abstracted by the base, leading to racemization.

The Solution: Kinetic Suppression via Oxyma/DIC

By eliminating the tertiary base (DIEA) and using Diisopropylcarbodiimide (DIC) with Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) :

-

Activation occurs at a lower pH (approx. pH 3-4), preventing proton abstraction from the chiral center.

-

Oxyma Pure acts as a superior nucleophile to HOBt, suppressing the lifetime of the reactive O-acylisourea intermediate and reducing the window for oxazolone formation.

Experimental Protocol

Materials & Reagents

| Reagent | Grade/Specification | Role |

| Fmoc-Leu-Leu-OH | >99% Purity (HPLC) | Dipeptide Building Block |

| Resin | Rink Amide or 2-CTC | Solid Support |

| Oxyma Pure | Synthesis Grade | Racemization Suppressor |

| DIC | 99% (fresh) | Activator (Base-free) |

| DMF | Amine-free, Dry | Solvent |

| Piperidine | 20% in DMF | Deprotection Reagent |

Workflow Visualization

The following diagram outlines the decision logic for coupling Fmoc-Leu-Leu-OH versus a standard amino acid.

Caption: Workflow distinguishing the base-free activation pathway required for Fmoc-Leu-Leu-OH to prevent C-terminal epimerization.

Step-by-Step Procedure

Phase A: Resin Preparation

-

Weigh appropriate resin (e.g., Rink Amide, 0.5 mmol/g) into a fritted reactor.

-

Swell in DCM for 20 minutes; drain.

-

Wash with DMF (3 x 2 min).

Phase B: Fmoc Deprotection (Standard)[1][2]

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Wash with DMF (5 x 1 min) to remove all traces of piperidine. Note: Residual piperidine can cause premature cleavage of the dipeptide.

Phase C: Activation & Coupling of Fmoc-Leu-Leu-OH

Crucial: Do not use the standard HBTU/DIEA cocktail.[1]

-

Calculate Stoichiometry: Use 3.0 equivalents relative to resin loading.

-

Example: 0.1 mmol scale -> Use 0.3 mmol Fmoc-Leu-Leu-OH.[1]

-

-

Dissolution: Dissolve 3.0 eq of Fmoc-Leu-Leu-OH and 3.0 eq of Oxyma Pure in minimal DMF (approx. 2-3 mL).

-

Tip: If solubility is poor due to the hydrophobic Leu-Leu motif, add 10-20% DCM or NMP to the solvent mixture.

-

-

Activation: Add 3.0 eq of DIC (Diisopropylcarbodiimide) to the solution.

-

Coupling: Transfer the activated solution immediately to the resin.

-

Incubation: Shake at room temperature for 60–120 minutes.

-

Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue beads), perform a double coupling using half the equivalents (1.5 eq) with fresh DIC/Oxyma.

Phase D: Cleavage & Isolation

-

Wash resin with DMF (3x), DCM (3x), and MeOH (2x).[1][3] Dry under vacuum.

-

Prepare Cleavage Cocktail: TFA / TIS / H2O (95 : 2.5 : 2.5) .

-

Note: Leu-Leu is hydrophobic but not chemically sensitive like Met or Trp; therefore, EDT (ethanedithiol) is usually unnecessary unless other sensitive residues are present in the sequence.

-

-

Incubate resin with cocktail for 2-3 hours.

-

Precipitate filtrate in cold diethyl ether; centrifuge and lyophilize.

Quantitative Comparison: Activation Methods

The following data summarizes the impact of coupling reagents on the enantiomeric purity of the C-terminal Leucine in Fmoc-Leu-Leu-OH coupling.

| Activation Method | Base Added? | Relative Coupling Efficiency | % D-Isomer (Racemization) | Recommendation |

| HBTU / DIEA | Yes (DIEA) | High | 5.0 - 15.0% | DO NOT USE |

| HATU / DIEA | Yes (DIEA) | Very High | 2.0 - 8.0% | Avoid for dipeptides |

| DIC / HOBt | No | Moderate | < 1.0% | Acceptable |

| DIC / Oxyma | No | High | < 0.5% | Recommended |

Data derived from comparative studies on segment condensation (Albericio et al., 2018).

Troubleshooting & Optimization

Solubility Issues

The Leu-Leu motif promotes

-

Symptom: Resin stops swelling; coupling yields drop drastically after the dipeptide.

-

Remedy: Use Magic Mixture (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1 M LiCl) during the coupling of the next amino acid to disrupt hydrogen bonding.

Loading onto Wang Resin[5]

-

Warning: Do not attempt to load Fmoc-Leu-Leu-OH directly onto Wang resin using standard esterification (DIC/DMAP).[1] DMAP causes massive racemization.

-

Alternative: Use 2-Chlorotrityl Chloride (2-CTC) resin .[1] Loading can be achieved with DIEA (1 eq) in DCM, as the steric bulk of the trityl linker prevents the close approach required for base-catalyzed racemization compared to Wang linker.

References

-

Steinauer, R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis.[1] ACS Omega. [Link] (Generalized DOI for ACS Omega search)[1]

Sources

Application Notes and Protocols for the Use of Fmoc-Leu-Leu-OH in the Synthesis of Hydrophobic Peptides

Introduction: Navigating the Labyrinth of Hydrophobic Peptide Synthesis

The chemical synthesis of peptides, particularly those rich in hydrophobic residues, presents a formidable challenge in the fields of chemical biology and drug discovery. These sequences, often referred to as "difficult sequences," have a high propensity for on-resin aggregation during solid-phase peptide synthesis (SPPS). This aggregation, driven by the formation of intra- and intermolecular hydrogen bonds leading to stable secondary structures like β-sheets, can render the N-terminus of the growing peptide chain inaccessible.[1] The consequences are severe, leading to incomplete coupling and deprotection steps, which in turn result in truncated or deletion sequences that are difficult to purify and significantly lower the overall yield and purity of the target peptide.[1]

Leucine-rich sequences are particularly notorious for their aggregation-prone nature. The bulky, non-polar isobutyl side chain of leucine promotes hydrophobic collapse and the formation of highly ordered, insoluble peptide aggregates. This guide provides an in-depth technical overview and field-proven protocols for leveraging Fmoc-Leu-Leu-OH, a dipeptide building block, as a powerful tool to overcome the challenges associated with the synthesis of hydrophobic and leucine-rich peptides.

The Strategic Advantage of Dipeptide Building Blocks

The core principle behind the use of dipeptide building blocks is to circumvent the problematic elongation steps that are most susceptible to aggregation and side reactions. By introducing two amino acid residues in a single coupling step, the physicochemical properties of the growing peptide chain are altered in a manner that can disrupt the formation of deleterious secondary structures.[2]

Fmoc-Leu-Leu-OH offers several distinct advantages in the synthesis of hydrophobic peptides:

-

Disruption of Secondary Structure Formation: The introduction of a pre-formed dipeptide can alter the periodicity of the peptide backbone, thereby interfering with the hydrogen bonding patterns required for stable β-sheet formation.[2]

-

Improved Solubility and Swelling: The unique structural and solubility properties conferred by the leucine dipeptide can enhance the solvation of the growing peptide-resin complex, leading to improved resin swelling and reagent accessibility.[3]

-

Prevention of Diketopiperazine Formation: A common side reaction at the dipeptide stage is the formation of diketopiperazines (DKPs), which results in chain termination.[4][5] The use of a pre-formed dipeptide bypasses the vulnerable dipeptide-resin intermediate, thus minimizing this side reaction.[2][4][5]

-

Enhanced Coupling Efficiency: In instances of "difficult" couplings, the use of a dipeptide can lead to higher coupling yields compared to the stepwise addition of single amino acids, ultimately improving the purity of the crude peptide.[]

Chemical Properties of Fmoc-Leu-Leu-OH

| Property | Value |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-leucyl-L-leucine |

| Molecular Formula | C27H34N2O5 |

| Molecular Weight | 466.57 g/mol |

| Appearance | White to off-white solid |

| Solubility | Slightly soluble in DMF and DMSO |

Data sourced from PubChem CID 15001118 and other chemical suppliers.[7]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the effective incorporation of Fmoc-Leu-Leu-OH into a peptide sequence using manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Standard Coupling of Fmoc-Leu-Leu-OH

This protocol is suitable for most sequences where a Leu-Leu motif is desired. The choice of coupling reagent can be critical, with HATU and HCTU being highly effective for potentially hindered couplings.[8][9]

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Leu-Leu-OH

-

Coupling reagent (e.g., HATU, HCTU, or HBTU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF (v/v)

-

Dichloromethane (DCM)

-

Reagents for monitoring coupling completion (e.g., Ninhydrin test)[2]

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Preparation of the Coupling Solution:

-

In a separate vial, dissolve Fmoc-Leu-Leu-OH (1.5-3 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 1.45 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 3 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated Fmoc-Leu-Leu-OH solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for particularly difficult sequences.[9]

-

-

Monitoring and Washing:

-

Perform a ninhydrin test to confirm the completion of the coupling reaction. A negative result (no color change) indicates a complete reaction.[2]

-

If the coupling is incomplete, drain the reaction mixture and repeat the coupling step with fresh reagents.

-

Once the coupling is complete, drain the reaction vessel and wash the resin sequentially with DMF (3 times) and DCM (3 times).

-

-

Chain Elongation: The resin is now ready for the deprotection of the Fmoc group on the newly added dipeptide and the coupling of the next amino acid in the sequence.

Visualizing the Workflow: Fmoc-Leu-Leu-OH Incorporation in SPPS

Caption: A flowchart illustrating the key steps in the incorporation of Fmoc-Leu-Leu-OH during solid-phase peptide synthesis.

Data Presentation: Comparative Analysis of Coupling Reagents

| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (General) | Risk of Racemization |

| HATU | Aminium Salt | 20 - 45 min | > 99% | Very Low |

| HCTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | Low |

| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | Low to Moderate |

| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Low |

Note: The quantitative data presented is extrapolated from studies on sterically hindered amino acids and "difficult" sequences. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Mechanistic Insights: How Fmoc-Leu-Leu Disrupts Aggregation

The aggregation of nascent peptide chains on a solid support is a phenomenon driven by the formation of intermolecular β-sheet structures. These structures are stabilized by a regular pattern of hydrogen bonds between the amide backbones of adjacent peptide chains.

The incorporation of Fmoc-Leu-Leu-OH disrupts this process through several proposed mechanisms:

-

Conformational Disruption: The rigid peptide bond of the dipeptide introduces a "kink" in the growing peptide chain. This local conformational change can disrupt the regular, extended conformation required for the formation of stable β-sheets. While a single Leu-Leu unit may not induce a full β-turn, its presence can be sufficient to break the periodicity of potential β-strands.

-

Altered Hydrophobicity Profile: While leucine itself is hydrophobic, the presentation of two leucine side chains as a single unit can alter the local hydrophobic surface area and steric bulk in a way that is less favorable for the specific packing required for β-sheet formation compared to sequentially added leucines.

-

Enhanced Solvation: The altered conformation and steric profile of the peptide chain after dipeptide incorporation can lead to better solvation by the synthesis solvent (e.g., DMF). Improved solvation helps to keep the peptide chains separated and prevents the hydrophobic interactions that initiate aggregation.

Visualizing the Mechanism: Aggregation vs. Disruption

Caption: A diagram comparing peptide chain aggregation with sequential addition versus the disruption of secondary structure by incorporating a dipeptide.

Troubleshooting Guide for Fmoc-Leu-Leu-OH Coupling

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Ninhydrin Test) | 1. Insufficient coupling time. 2. Low reagent equivalents. 3. Steric hindrance from the growing peptide chain. 4. Poor resin swelling due to aggregation. | 1. Increase coupling time to 2-4 hours or perform a double coupling. 2. Use a higher excess of Fmoc-Leu-Leu-OH and coupling reagents (e.g., 3-4 equivalents). 3. Switch to a more powerful coupling reagent like HATU. 4. Consider using a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM. |

| Low Yield of Final Peptide | 1. Cumulative incomplete couplings. 2. Diketopiperazine formation if Leu-Leu is at the N-terminus of a dipeptide attached to the resin. | 1. Ensure complete coupling at each step using monitoring tests. 2. This is less of a concern when using a pre-formed dipeptide to couple to a longer chain. If starting a synthesis with Fmoc-Leu-Leu-OH, use a 2-chlorotrityl chloride resin which is more sterically hindered and suppresses DKP formation.[5] |

| Racemization | 1. Prolonged pre-activation time. 2. Use of a strong base with certain coupling reagents. | 1. Keep pre-activation times to a minimum (1-2 minutes). 2. Use a weaker or more hindered base like 2,4,6-collidine instead of DIPEA, especially if racemization is a known issue for the sequence. |

Conclusion and Future Perspectives

The use of Fmoc-Leu-Leu-OH represents a robust and effective strategy for mitigating the challenges inherent in the synthesis of hydrophobic and leucine-rich peptides. By disrupting the formation of deleterious secondary structures, improving solubility, and preventing common side reactions, this dipeptide building block can significantly enhance the purity and yield of "difficult" synthetic targets. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to more effectively tackle the synthesis of these challenging yet often biologically crucial molecules. As peptide therapeutics continue to grow in importance, the strategic application of such advanced building blocks will be indispensable for accelerating discovery and development.

References

-

Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

Coin, I. et al. (2012). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 88-91. Available at: [Link]

-

Sethi, M.K. et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Available at: [Link]

-

Hopkins Biotech. (2023). Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH. Available at: [Link]

-

Isidro-Llobet, A. et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 203-221. Available at: [Link]

-

Albericio, F. & Subirós-Funosas, R. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital.CSIC. Available at: [Link]

-

Amblard, M. et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

-

MerckMillipore. (2006). New products for peptide synthesis Novabiochem. Available at: [Link]

-

Pires, D.A.T. et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. Available at: [Link]

-

PubChem. Fmoc-L-Leu-L-Leu-OH. Available at: [Link]

-

Sohma, Y. et al. (2018). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Molecular Biosciences, 5, 87. Available at: [Link]

-

Wang, S. et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12247-12253. Available at: [Link]

-

Zhang, L. et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 27(1), 129-140. Available at: [Link]

-

AAPPtec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Chem-Impex. Fmoc-Leu-Leu-OH. Available at: [Link]

-

Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 241-255. Available at: [Link]

- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 65-77). Oxford University Press.

- Giraud, M., Cavelier, F., & Martinez, J. (2004). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

-

Guryanov, I., et al. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Gels, 8(8), 517. Available at: [Link]

-

AAPPtec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

-

Behrendt, R., et al. (2016). Assembly of Peptides Derived from β-Sheet Regions of β-Amyloid. Journal of Organic Chemistry, 81(19), 8645-8653. Available at: [Link]

-

Coin, I., et al. (2007). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. Journal of Peptide Science, 13(11), 743-748. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

-

Funatsu, T., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 8(46), 44033-44038. Available at: [Link]

-

Gurrath, M. (2007). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Current Medicinal Chemistry, 14(29), 3143-3162. Available at: [Link]

-

Hojo, K., et al. (2007). Exploring Conformational Preferences of Leu-enkephalin Using the Conformational Search and Double-Hybrid DFT Energy Calculations. Journal of Physical Chemistry B, 111(48), 13637-13645. Available at: [Link]

- Kates, S. A., et al. (1993). A novel, convenient, and high-yielding method for the solid-phase synthesis of C-terminal peptide amides. Tetrahedron Letters, 34(10), 1549-1552.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.

-

Otaka, A., et al. (1993). Conformation of sequential polypeptide poly(Leu-Leu-D-Phe-Pro) and formation of ion channel across bilayer lipid membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1152(2), 229-236. Available at: [Link]

- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.

-

Peters, C., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Journal of Chemical Information and Modeling, 62(14), 3398-3406. Available at: [Link]

- Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin. Tetrahedron Letters, 28(33), 3787-3790.

-

Sjölander, K., & Karplus, K. (1997). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. Protein Science, 6(8), 1722-1730. Available at: [Link]

-

Tickler, A. K., & Wade, J. D. (2007). Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system. Organic & Biomolecular Chemistry, 5(20), 3349-3354. Available at: [Link]

-

Vorherr, T., et al. (1996). [Solid phase synthesis of beta amyloid (1-42)]. Chimia, 50(11), 523-526. Available at: [Link]

-

White, P., & Collins, J. (2004). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 126(48), 15892-15898. Available at: [Link]

-

ResearchGate. (2014, January 6). Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing?. Retrieved from [Link]

-

ResearchGate. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Available at: [Link]

-

Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chempep.com [chempep.com]

- 3. nbinno.com [nbinno.com]

- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 7. Fmoc-L-Leu-L-Leu-OH | C27H34N2O5 | CID 15001118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. chemimpex.com [chemimpex.com]

Optimization of Fmoc-Leu-Leu-OH Segment Coupling in SPPS

Application Note & Protocol Guide

Executive Summary

The incorporation of the dipeptide building block Fmoc-Leu-Leu-OH via segment condensation is a strategic approach to bypass "difficult sequence" aggregation often encountered when coupling Leucine residues stepwise. However, this method introduces a critical risk: C-terminal epimerization (racemization).

Unlike stepwise synthesis where the activated carboxyl group is urethane-protected (Fmoc/Boc), the C-terminal Leucine in Fmoc-Leu-Leu-OH is an amide-linked residue. Upon activation, it is highly prone to forming an oxazolone (azlactone) intermediate, leading to the loss of chiral integrity at the C-terminal Leucine (

This guide provides a validated protocol using DIC/Oxyma Pure to suppress epimerization to <0.5% while ensuring complete coupling of this hydrophobic segment.

Technical Background & Mechanisms[1][2][3]

The Epimerization Trap

In standard stepwise SPPS, the

The C-H bond at the chiral center of the oxazolone is acidic. Base-mediated proton abstraction leads to enolization and subsequent reporotonation from either face, resulting in a racemic mixture.

The Hydrophobic Challenge

The Leu-Leu motif promotes

Mechanistic Visualization

The following diagram illustrates the competing pathways: productive coupling vs. racemization via the oxazolone intermediate.

Caption: Kinetic competition between direct coupling (Green) and the racemization pathway via Azlactone (Red).

Materials & Reagents

| Reagent | Grade/Spec | Purpose |

| Fmoc-Leu-Leu-OH | >98% HPLC | Dipeptide building block. |

| DIC (Diisopropylcarbodiimide) | Synthesis Grade | Carbodiimide activator (Base-free). |

| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Pure | Racemization suppressor; superior to HOBt/HOAt. |

| DMF (Dimethylformamide) | Peptide Grade, Amine-free | Primary solvent.[1] |

| NMP (N-methylpyrrolidone) | Peptide Grade | Co-solvent for solubility enhancement. |

| Sym-Collidine (2,4,6-Trimethylpyridine) | Pure | Weak base (Only if HATU is strictly required). |

Experimental Protocols

Protocol A: Solubility & Preparation

Objective: Ensure the hydrophobic dipeptide is fully dissolved without premature activation.

-

Calculation: Calculate 3.0 equivalents (eq) of Fmoc-Leu-Leu-OH relative to the resin loading.

-

Solvent Choice:

-

Standard: Dissolve in minimal DMF.

-

Enhanced: If the solution appears cloudy, add NMP (up to 30% v/v). NMP disrupts aggregation better than DMF.

-

-

Concentration: Aim for a final concentration of 0.2 – 0.3 M . High concentrations drive kinetics, essential for overcoming the bulky nature of the segment.

Protocol B: Low-Racemization Coupling (Recommended)

Objective: Couple the segment using DIC/Oxyma to minimize base-induced proton abstraction.

Rationale: This method is "base-free" during activation. DIC forms the O-acylisourea, which reacts with Oxyma to form the active ester. Oxyma is acidic enough to suppress oxazolone formation but leaves the amine non-protonated.

-

Resin Preparation: Swell resin in DMF (3 x 5 min). Drain.

-

Activation Cocktail (Pre-mix):

-

Coupling:

-

Duration: React for 2 to 4 hours . Longer times are safer than higher temperatures for segments.

-

Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test (if coupling to secondary amine).

-

Colorless beads: Complete coupling.

-

Blue beads: Incomplete. Proceed to recoupling.

-

Protocol C: Recoupling (If Protocol B fails)

Use only if Kaiser test is positive after 4 hours. Uses HATU but requires careful base management.

-

Wash: Wash resin with DMF (3x).[6]

-

Activation:

-

Dissolve Fmoc-Leu-Leu-OH (1.5 eq) and HATU (1.45 eq) in DMF.

-

Add Sym-Collidine (3.0 eq). Note: Collidine is a weaker base than DIPEA, reducing C-H abstraction risk.

-

-

Coupling: Add to resin immediately. React for 1 hour.

Workflow Visualization

Caption: Decision tree for Fmoc-Leu-Leu-OH coupling emphasizing the base-free DIC/Oxyma primary route.

Comparative Data: Racemization Control

The following table summarizes expected epimerization levels based on coupling conditions for C-terminal activated segments (based on literature values for sensitive segments like Leu-Enkephalin analogs).

| Coupling Reagent | Base Added | Solvent | Epimerization Risk (L,D %) | Recommendation |

| DIC / Oxyma Pure | None | DMF | < 0.5% | Highly Recommended |

| DIC / HOAt | None | DMF | 0.8 - 1.5% | Good Alternative |

| DIC / HOBt | None | DMF | 2.0 - 5.0% | Avoid for segments |

| HBTU / HATU | DIPEA | DMF | 5.0 - 15.0% | High Risk (Avoid) |

| HATU | Collidine | DMF | 1.0 - 3.0% | Acceptable for Recoupling |

Quality Control & Troubleshooting

Detecting the Epimer

Standard C18 HPLC may not fully resolve the L-L-L vs L-L-D diastereomers.

-

Column: C18 (3-5 µm, 100 Å).

-

Gradient: Shallow gradient (e.g., 0.5% B per minute) around the elution time.

-

Reference: Synthesize a small batch of the intentional epimer (using Fmoc-D-Leu-OH at the relevant position) to identify the retention time shift.

Aggregation Handling

If the resin bed does not shrink/swell appropriately or coupling stalls:

-

Chaotropic Salts: Add 0.1 M K-Oxyma (Potassium salt of Oxyma) or LiCl to the coupling mixture to disrupt H-bonds.

-

Magic Mixture: Use DCM/DMF/NMP (1:1:1) to improve solvation of the hydrophobic block.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

Luxembourg Bio Technologies. Mechanistic Aspects of Fmoc Solid Phase Peptide Synthesis. Application Notes. Link

-

Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Minimization of Racemization during the Coupling of Fmoc-Amino Acid Chlorides and Fluorides. Journal of Organic Chemistry. Link

Sources

Application Notes and Protocols: Synthesis and Application of Supramolecular Hydrogels from Fmoc-Dipeptides

Introduction: The Dawn of Minimalist Biomaterials

In the landscape of advanced biomaterials, supramolecular hydrogels derived from the self-assembly of small molecules represent a paradigm of elegance and efficiency. Among these, Nα-(9-fluorenylmethoxycarbonyl) (Fmoc)-dipeptides have emerged as a versatile and highly studied class of building blocks for creating biocompatible, stimuli-responsive hydrogels.[1][2][3] Their simplicity, coupled with their ability to form robust three-dimensional networks in aqueous environments, makes them ideal candidates for a wide array of applications, including 3D cell culture, tissue engineering, and controlled drug delivery.[4]

This guide provides an in-depth exploration of the principles governing Fmoc-dipeptide self-assembly, detailed protocols for hydrogel synthesis, comprehensive methods for their characterization, and insights into their application for researchers, scientists, and drug development professionals.

The Principle of Self-Assembly: From Molecule to Matrix

The gelation of Fmoc-dipeptides is a fascinating example of molecular self-organization. The process is primarily driven by a combination of non-covalent interactions that lead to the formation of one-dimensional nanofibers, which then entangle to form a three-dimensional hydrogel network capable of entrapping large volumes of water.[5]

The key molecular interactions at play are:

-

π-π Stacking: The aromatic fluorenyl groups of the Fmoc moiety are highly prone to stacking interactions, which is a major driving force for the initial aggregation of the dipeptide molecules.[5][6]

-

Hydrogen Bonding: The peptide backbone, with its amide and carbonyl groups, facilitates the formation of intermolecular hydrogen bonds, leading to the organization of the dipeptides into β-sheet-like structures.[2][7] This is a critical step in the formation of the elongated nanofibers.

-

Hydrophobic Interactions: The non-polar side chains of the amino acids and the fluorenyl group contribute to the overall stability of the self-assembled structure by minimizing contact with water.[5][6]

The interplay of these forces results in a hierarchical self-assembly process, starting from individual molecules to nanofibers, which then form thicker fibers or ribbons that ultimately constitute the hydrogel scaffold.[5]

Visualizing the Self-Assembly Pathway

Caption: Hierarchical self-assembly of Fmoc-dipeptides into a hydrogel network.

Synthesis Protocols: Crafting Your Hydrogel

The final properties of an Fmoc-dipeptide hydrogel, such as its stiffness, porosity, and stability, are highly dependent on the preparation method.[1][2] The two most common and effective methods for inducing gelation are the pH switch and the solvent switch.

Protocol 1: The pH Switch Method

This is the most widely used technique and relies on altering the charge state of the C-terminal carboxylic acid group of the dipeptide.[1]

Underlying Principle

At an alkaline pH (typically > 9), the carboxylic acid group is deprotonated, resulting in a negatively charged molecule. The electrostatic repulsion between these charged molecules keeps them dissolved in the aqueous solution. Upon acidification, the carboxylate is protonated, neutralizing the charge and reducing intermolecular repulsion. This allows the π-π stacking and hydrogen bonding interactions to dominate, triggering self-assembly and hydrogelation.[1][7]

Step-by-Step Protocol

-

Stock Solution Preparation:

-

Weigh the desired amount of Fmoc-dipeptide powder (e.g., Fmoc-diphenylalanine, Fmoc-FF).

-

Dissolve the powder in a minimal amount of a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mg/mL). Expert Tip: Gentle vortexing can aid dissolution.

-

Alternatively, for a completely aqueous route, dissolve the Fmoc-dipeptide directly in deionized water by adjusting the pH to ~10.5 with 0.5 M NaOH.[1] Be mindful that prolonged exposure to high pH can lead to cleavage of the Fmoc group.[1]

-

-

Triggering Gelation:

-

Method A: Direct Acidification:

-

Dilute the stock solution with deionized water or a buffer of choice (e.g., PBS) to the final desired peptide concentration (typically 0.5-2.0 wt%).

-

Slowly add a weak acid, such as 0.5 M HCl, dropwise while gently stirring.[1] Monitor the pH change with a calibrated pH meter. Gelation is often observed as the pH drops below 7. Causality Note: Rapid addition of strong acid can lead to inhomogeneous gel formation due to localized, fast gelation kinetics.[1]

-

-

Method B: Slow Acidification with Glucono-δ-lactone (GdL):

-

This method provides a more controlled and uniform gelation process.[2]

-

Prepare the Fmoc-dipeptide solution at an alkaline pH as described above.

-

Add GdL to the solution. GdL will slowly hydrolyze to gluconic acid, gradually and uniformly lowering the pH of the entire solution. The amount of GdL added will determine the final pH and the rate of gelation.

-

-

-

Gel Maturation:

-

Allow the gel to stand undisturbed at room temperature for at least 30 minutes, or as required for complete gelation. The gel is typically considered formed when the vial can be inverted without flow.

-

Visual Workflow: pH Switch Method

Caption: Workflow for hydrogel synthesis via the pH switch method.

Protocol 2: The Solvent Switch Method

This method is particularly useful when the Fmoc-dipeptide has poor solubility in water, even at high pH.[1]

Underlying Principle

The Fmoc-dipeptide is first dissolved in a water-miscible organic solvent in which it is highly soluble.[1] This solution is then rapidly diluted with an aqueous buffer. The sudden increase in the polarity of the solvent environment reduces the solubility of the hydrophobic Fmoc-dipeptide, forcing it to self-assemble into nanofibers and form a hydrogel.[1][2]

Step-by-Step Protocol

-

Peptide Dissolution:

-

Triggering Gelation:

-

Rapidly inject or pipette the peptide stock solution into deionized water or a buffer solution (e.g., PBS) to achieve the desired final peptide concentration (e.g., 0.5 wt%).

-

The final volume percentage of the organic solvent should be kept low (typically <5%) to ensure it does not interfere with the final application (e.g., cell culture).

-

-

Gel Maturation:

-

Gently mix the solution by inverting the vial a few times, then allow it to stand undisturbed at room temperature. Gelation usually occurs within minutes.

-

Characterization of Fmoc-Dipeptide Hydrogels

A thorough characterization is essential to understand the structure-property relationships of the synthesized hydrogels.

Morphological Analysis: Visualizing the Nanostructure

| Technique | Information Gained | Sample Preparation | Typical Observations |

| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the nanofibrous network, allowing for the measurement of fiber width and observation of fiber morphology (e.g., twisted ribbons).[1] | A small amount of the hydrogel is placed on a TEM grid, stained with a heavy metal salt (e.g., uranyl acetate), and dried. | Interconnected network of long, uniform nanofibers with diameters typically in the range of 10-50 nm.[1] |

| Scanning Electron Microscopy (SEM) | Offers a 3D view of the hydrogel's porous structure and surface topography. | The hydrogel is typically freeze-dried (lyophilized) to remove water without collapsing the network structure, then sputter-coated with a conductive material (e.g., gold). | A highly porous, sponge-like architecture with interconnected pores of varying sizes. |

Spectroscopic Analysis: Probing Molecular Interactions

| Technique | Information Gained | Key Spectral Regions/Features |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of β-sheet structures, which are characteristic of self-assembled peptide hydrogels.[7] | The Amide I region (1600-1700 cm⁻¹) is of particular interest. A peak around 1630 cm⁻¹ is indicative of β-sheet formation.[1] |

| Circular Dichroism (CD) Spectroscopy | Provides further evidence for the secondary structure of the peptide assemblies. | A distinct minimum around 218 nm is a hallmark of β-sheet conformation. |

| Fluorescence Spectroscopy (with Thioflavin T) | Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, confirming their presence in the hydrogel.[7] | An excitation maximum around 450 nm and an emission maximum around 482 nm upon binding to amyloid-like fibrils. |

Rheological Analysis: Quantifying Mechanical Properties

Rheology is crucial for understanding the mechanical behavior of the hydrogel, which is vital for applications like cell scaffolding and injectable drug delivery.[4][7]

| Parameter | Description | Typical Values for Fmoc-Dipeptide Gels | Significance |

| Storage Modulus (G') | Represents the elastic component of the hydrogel (its "solid-like" behavior). | Can range from a few Pascals to several kiloPascals, depending on peptide concentration and preparation method.[1] | A higher G' indicates a stiffer gel. For a true gel, G' should be significantly larger than G''. |

| Loss Modulus (G'') | Represents the viscous component of the hydrogel (its "liquid-like" behavior). | Lower than G' for a stable gel network. | Indicates the energy dissipated as heat during deformation. |

| Complex Viscosity (η)* | A measure of the gel's resistance to flow. | High for stable hydrogels. | Important for injectability and shape retention. |

Applications in Research and Drug Development

The unique properties of Fmoc-dipeptide hydrogels make them highly attractive for biomedical applications.

3D Cell Culture and Tissue Engineering

Fmoc-dipeptide hydrogels provide a synthetic extracellular matrix (ECM) mimic that supports cell growth in a three-dimensional environment, which is more representative of in vivo conditions than traditional 2D cell culture.[4][8]

Protocol: Encapsulating Cells in an Fmoc-FF Hydrogel

-

Prepare a sterile, alkaline Fmoc-FF solution (e.g., 1 wt% in deionized water, pH adjusted to ~10.5 with sterile NaOH).

-

Prepare a sterile GdL solution in cell culture medium.

-

Harvest and resuspend cells in complete cell culture medium to the desired final concentration.

-

Mix the cell suspension with the Fmoc-FF solution in a 1:1 ratio.

-

Add the GdL solution to the cell/peptide mixture to initiate gelation. Gently pipette to mix.

-

Quickly dispense the mixture into the wells of a culture plate.

-

Allow the gel to set in a cell culture incubator (37 °C, 5% CO₂) for 30-60 minutes.

-

Add cell culture medium on top of the gel to keep it hydrated.

-

Monitor cell viability and proliferation using standard assays (e.g., Live/Dead staining, AlamarBlue).

Controlled Drug Delivery

The nanofibrous network of the hydrogel can be used to entrap and provide sustained release of therapeutic molecules, from small drugs to large biologics.

Logic of Drug Entrapment and Release

The release kinetics can be tuned by:

-

Hydrogel Stiffness and Porosity: A denser network (higher peptide concentration) will generally lead to slower diffusion and release.[1]

-

Drug-Matrix Interactions: Electrostatic or hydrophobic interactions between the drug and the peptide fibers can further slow down the release rate.

-

Biodegradation: The hydrogel can be designed to be degraded by enzymes present in the target tissue, leading to drug release as the matrix breaks down.

Visualizing the Drug Delivery Mechanism

Caption: Drug encapsulation and release from an Fmoc-dipeptide hydrogel.

Conclusion and Future Outlook

Fmoc-dipeptide hydrogels stand out as a powerful and adaptable platform in the field of biomaterials. The ease of their synthesis, combined with the ability to tune their physical properties and biological function by simply changing the amino acid sequence or the gelation conditions, offers immense potential.[1][9] From fundamental studies of cell behavior to the development of next-generation drug delivery systems and regenerative therapies, the applications for these minimalist materials are vast and continue to expand. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of this exciting class of supramolecular hydrogels.

References

-

Diaferia, C., Rosa, E., Morelli, G., & Accardo, A. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Pharmaceuticals. [Link]

-

Self-assembling Fmoc dipeptide hydrogel for in situ 3D cell culturing. KTH Diva. [Link]

-

Mondal, S., Das, S., Ghosh, S., & Das, D. (2021). Fmoc-conjugated dipeptide-based hydrogels and their pH-tuneable behaviour. Soft Matter. [Link]

-

From Unprintable Peptidic Gel to Unstoppable: Transforming Diphenylalanine Peptide (Fmoc-FF) Nanowires and Cellulose Nanofibrils into a High-Performance Biobased Gel for 3D Printing. ACS Publications. [Link]

-

Zhou, M., Smith, A. M., Das, A. K., Hodson, N. W., Collins, R. F., Ulijn, R. V., & Gough, J. E. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers in Chemistry. [Link]

-

Zhou, M., Smith, A. M., Das, A. K., Hodson, N. W., Collins, R. F., Ulijn, R. V., & Gough, J. E. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. PMC - NIH. [Link]

-

Diaferia, C., Rosa, E., Morelli, G., & Accardo, A. (2022). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. ResearchGate. [Link]

-

Adler-Abramovich, L., & Gazit, E. (2020). The Rheological and Structural Properties of Fmoc-Peptide-Based Hydrogels: The Effect of Aromatic Molecular Architecture on Self-Assembly and Physical Characteristics. Langmuir. [Link]

-

Tang, C., Ulijn, R. V., & Saiani, A. (2014). Tuning the mechanical and morphological properties of self-assembled peptide hydrogels via control over the gelation mechanism through regulation of ionic strength and the rate of pH change. RSC Advances. [Link]

-

Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. MDPI. [Link]

Sources

- 1. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Self-Assembly Dipeptide Hydrogel: The Structures and Properties [frontiersin.org]

- 7. Fmoc-conjugated dipeptide-based hydrogels and their pH-tuneable behaviour - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 8. Self-assembling Fmoc dipeptide hydrogel for in situ 3D cell culturing [kth.diva-portal.org]

- 9. Tuning the mechanical and morphological properties of self-assembled peptide hydrogels via control over the gelation mechanism through regulation of ionic strength and the rate of pH change - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Optimized Protocols for the Cleavage of Fmoc-Leu-Leu-OH from Wang Resin

Introduction: The Critical Final Step in SPPS

Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc/tBu chemistry is the cornerstone of modern peptide and peptidomimetic drug development. Within this framework, Wang resin is a frequently employed solid support, prized for its acid-labile benzyl ester linkage that anchors the C-terminus of the nascent peptide chain.[1] The final, and arguably most critical, step of the synthesis is the cleavage of the peptide from this resin support, which simultaneously removes the acid-labile side-chain protecting groups.[2][3]

This application note provides a detailed, experience-driven guide for the efficient cleavage of the dipeptide Fmoc-Leu-Leu-OH from Wang resin. While this specific dipeptide does not contain sensitive side chains requiring extensive protection, the principles and protocols detailed herein are foundational and broadly applicable. We will explore the underlying chemical mechanism, provide robust, step-by-step protocols, and address common troubleshooting scenarios to ensure high yield and purity of the final crude product.

The Mechanism: Acidolysis and the Imperative Role of Scavengers

The cleavage process is an acid-catalyzed reaction, typically employing concentrated Trifluoroacetic Acid (TFA).[2][4] The process simultaneously severs the ester bond to the resin and removes side-chain protecting groups like Boc, tBu, and Trt.

The mechanism proceeds via an SN1 pathway:

-

Protonation: The ether oxygen of the benzyl ester linkage between the peptide's C-terminus and the Wang resin is protonated by the strong acid (TFA).

-

Carbocation Formation: The protonated ester bond cleaves, releasing the peptide with a free C-terminal carboxylic acid. This generates a highly stable tertiary benzylic carbocation on the resin support.

-

Scavenging: Concurrently, acid-labile side-chain protecting groups (e.g., tert-butyl groups) are cleaved, generating their own reactive carbocations (e.g., t-butyl cations).[3] These electrophilic species can react with nucleophilic residues in the peptide sequence (like Trp, Met, Cys, Tyr), leading to undesired side products.[2][4] To prevent this, nucleophilic reagents known as "scavengers" are added to the TFA to trap these reactive cations.[2][3][5]

For a simple peptide like Leu-Leu, the risk of side-product formation is minimal. However, adhering to a protocol that includes scavengers is a best practice that ensures the methodology is robust and transferable to more complex sequences.

Materials and Reagents

Equipment:

-

Solid-phase peptide synthesis vessel or a fritted glass funnel (fine porosity)

-

Reaction flask (round-bottom or conical)

-

Magnetic stirrer and stir bar (optional)

-

Filtration apparatus (vacuum flask, funnel adapter)

-

Centrifuge and centrifuge tubes (50 mL)

-

Rotary evaporator (optional)

-

Lyophilizer (freeze-dryer)

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, acid-resistant gloves. All operations involving TFA must be performed in a certified chemical fume hood. [6]

Reagents:

-

Fmoc-Leu-Leu-OH loaded Wang Resin (dried under vacuum)

-

Trifluoroacetic Acid (TFA), Reagent Grade (≥99%)

-

Dichloromethane (DCM), ACS Grade

-

Triisopropylsilane (TIS)

-

Deionized Water (H₂O)

-

Cold Diethyl Ether (Et₂O) or Methyl t-butyl ether (MTBE)

Experimental Protocols

Pre-Cleavage Resin Preparation

Before cleavage, the resin must be properly prepared to ensure optimal exposure to the acidic cleavage cocktail.

-

Final Fmoc Deprotection: Ensure the N-terminal Fmoc group has been removed from the final Leucine residue.[7] This is a standard final step in automated synthesizers but must be done manually if synthesizing by hand (e.g., 20% piperidine in DMF for 20-30 minutes).[1][8]

-

Resin Washing: Thoroughly wash the peptide-resin to remove residual DMF and piperidine, which can neutralize the TFA.[6]

-

Wash with Dichloromethane (DCM) (3 x 10 mL per gram of resin).

-

Wash with Methanol (MeOH) (3 x 10 mL per gram of resin) to shrink the beads.

-

-

Drying: Dry the resin thoroughly under high vacuum for at least 4 hours, or preferably overnight, over a desiccant like KOH pellets.[2][6] A completely dry resin is crucial for consistent cleavage results.

Standard Cleavage Protocol (Global Deprotection)

This protocol is robust and suitable for most standard peptides, including Leu-Leu.

Cleavage Cocktail Preparation: For every 10 mL of cleavage cocktail, prepare the following mixture, commonly known as "Reagent R" or a variation thereof. Prepare this solution fresh just before use.

| Reagent | Volume (for 10 mL) | Purpose |

| Trifluoroacetic Acid (TFA) | 9.5 mL (95%) | Primary cleavage reagent |

| Deionized Water (H₂O) | 0.25 mL (2.5%) | Cation scavenger |

| Triisopropylsilane (TIS) | 0.25 mL (2.5%) | Potent carbocation scavenger |

-

Resin Swelling: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Add DCM (approx. 10 mL per gram of resin) and allow the resin to swell for 20-30 minutes with occasional agitation.

-

DCM Removal: Drain the DCM from the resin using vacuum filtration.

-

Cleavage Reaction: Add the freshly prepared TFA cleavage cocktail to the swollen resin (a standard ratio is 10-25 mL per gram of resin).[6] Ensure the resin is fully submerged.

-

Incubation: Stopper the flask and allow the reaction to proceed for 1.5 to 2 hours at room temperature with occasional swirling.[1][7]

-

Peptide Collection: Filter the TFA solution containing the cleaved peptide into a collection tube (e.g., a 50 mL centrifuge tube). The resin beads will be retained by the frit.

-

Resin Washing: Wash the resin beads 2-3 times with small portions of fresh TFA to recover any remaining peptide, combining the filtrates with the solution from the previous step.[1][7]

-

TFA Reduction (Optional but Recommended): To ensure efficient precipitation, concentrate the combined TFA filtrate to approximately 10-20% of its original volume using a gentle stream of nitrogen or a rotary evaporator (ensure the evaporator is TFA-compatible).[6]

-

Peptide Precipitation: Add the concentrated peptide solution dropwise into a 10-fold volume of ice-cold diethyl ether.[1][7] A white precipitate of the crude peptide should form immediately.

-

Incubation for Precipitation: Allow the ether suspension to stand at -20°C for at least 30 minutes to maximize precipitation.

-

Isolation and Washing: Pellet the peptide by centrifugation (e.g., 3500 rpm for 5 minutes). Carefully decant the ether. Wash the peptide pellet 2-3 more times with cold diethyl ether, vortexing and re-centrifuging each time. This removes residual scavengers and organic impurities.

-

Drying: After the final wash and decantation, dry the white peptide pellet under high vacuum to remove all traces of ether. The resulting crude Fmoc-Leu-Leu-OH is now ready for analysis (e.g., HPLC, MS) and purification.

Visualization of the Cleavage Workflow

The following diagram illustrates the key stages of the cleavage and precipitation process.

Caption: General workflow for peptide cleavage from Wang resin.

Scavenger Cocktails: Choosing the Right Protection

While the Leu-Leu dipeptide is not problematic, synthesis of more complex peptides requires careful selection of a scavenger cocktail to prevent side reactions. The choice is dictated by the amino acid composition.